Ethyl 2-(methylamino)octanoate
Description
Contextualization of α-Amino Esters as Versatile Building Blocks
α-Amino esters are organic compounds that serve as crucial and versatile building blocks in synthetic chemistry. rsc.org Their structure, which features an amino group and an ester group attached to the same carbon atom (the α-carbon), makes them direct precursors to α-amino acids, the fundamental components of peptides and proteins. This relationship places them at the heart of medicinal chemistry and chemical biology.
The utility of α-amino esters extends beyond peptide synthesis. They are valuable intermediates in the creation of a wide array of nitrogen-containing heterocyclic compounds and complex natural products. rsc.orgresearchgate.net In asymmetric synthesis, chiral α-amino esters are particularly prized as they allow for the construction of stereochemically defined molecules, which is critical for the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect. acs.orgnih.gov Modern synthetic methods, including organocatalytic and metal-catalyzed reactions, continually expand the toolbox for creating enantioenriched α-amino esters from various precursors. rsc.orgnih.gov
Importance of the N-Methyl Group in Modulating Reactivity and Conformation in Amine-Containing Esters
The introduction of a methyl group onto the nitrogen atom of an amino ester (N-methylation) profoundly alters the molecule's chemical and physical properties. cdnsciencepub.comresearchgate.net This seemingly minor modification has significant consequences for reactivity, conformation, and biological activity.
Modulation of Reactivity:
Steric Hindrance: The N-methyl group increases steric bulk around the nitrogen atom. This can hinder reactions that require nucleophilic attack by the nitrogen, a phenomenon that presents challenges in certain synthetic pathways, such as peptide coupling. cdnsciencepub.com
Basicity and Nucleophilicity: The methyl group is electron-donating, which generally increases the electron density on the nitrogen atom. This can enhance its basicity and nucleophilicity compared to its primary amine counterpart. However, this electronic effect is often counteracted by the increased steric hindrance, and the net effect on reaction rates can vary depending on the specific reaction. cdnsciencepub.comashp.org
Modulation of Conformation:
Hydrogen Bonding: A primary amine (-NH2) can act as a hydrogen bond donor. N-methylation to a secondary amine (-NHCH3) reduces the number of N-H bonds, altering the molecule's ability to participate in hydrogen-bonding networks. In the context of peptides, this modification can disrupt secondary structures like β-sheets. nih.govmonash.edu
Conformational Rigidity: The presence of an N-methyl group can restrict the rotation around the N-Cα bond, leading to a more conformationally constrained molecule. researchgate.net This property is strategically used in drug design to lock a peptide or peptidomimetic into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.
N-methylation is a widely recognized strategy in medicinal chemistry to enhance the pharmacological profile of peptide-based drugs. It can improve metabolic stability by increasing resistance to enzymatic degradation by proteases, and enhance membrane permeability and oral bioavailability. researchgate.netmonash.edu
Identification of Current Gaps and Future Research Directions in the Chemistry of Ethyl 2-(methylamino)octanoate
While the broader classes of α-amino esters and N-methylated amino acids are well-studied, specific information on this compound is relatively scarce in publicly accessible scientific literature. Its CAS Number is 1218398-72-1. fluorochem.co.ukbldpharm.com This scarcity points to several gaps in current knowledge and suggests avenues for future research.
Current Gaps:
Optimized Synthesis: There is a lack of diverse and optimized synthetic routes specifically for this compound. While general methods for N-alkylation of amino esters exist, dedicated studies could lead to more efficient, scalable, and stereoselective production. chimia.ch
Physicochemical Characterization: Comprehensive data on its physical properties (e.g., boiling point, density, spectral data) are not widely documented. A thorough characterization is essential for any practical application.
Stereoselective Synthesis: Methods to produce enantiomerically pure (R)- or (S)-Ethyl 2-(methylamino)octanoate are not well-established. Developing such methods would be crucial for its potential use in chiral synthesis or as a component of stereochemically defined bioactive molecules.
Reactivity Profile: A detailed investigation of its reactivity in various organic transformations has not been reported. Understanding how the combination of the N-methyl group and the long octyl chain influences its behavior as a nucleophile or coupling partner is a significant knowledge gap.
Future Research Directions:
Development of Novel Synthetic Methods: Research could focus on catalytic (chemo- or biocatalytic) methods for its synthesis, which could offer higher efficiency and enantioselectivity. nih.gov
Exploration of Applications: Given its structure as a lipophilic, N-methylated amino acid derivative, it could be investigated as a building block for novel peptides with enhanced cell permeability, as a precursor for agricultural chemicals, or as a specialty chemical in materials science. ontosight.ai
Biocatalysis and Biotransformation: Investigating its synthesis or modification using enzymes could provide environmentally friendly production routes and access to chiral versions of the compound.
Overview of Synthetic Challenges Associated with α-Amino Esters Bearing Branched Alkyl Chains
The synthesis of α-amino esters with long or branched alkyl chains, such as the octyl group in this compound, presents a distinct set of challenges compared to their smaller counterparts.
Steric Hindrance: The bulky alkyl chain can create significant steric hindrance at the α-carbon. This can impede the approach of reagents, leading to slower reaction rates and lower yields for reactions such as N-alkylation, esterification, or coupling reactions. cdnsciencepub.comacs.org The synthesis of α-quaternary amino acids, which have two substituents on the α-carbon, is particularly challenging due to severe steric congestion. acs.orgresearchgate.net
Solubility Issues: The long, nonpolar octyl chain makes the molecule lipophilic. solubilityofthings.com This can lead to poor solubility in polar solvents, complicating reaction conditions and purification procedures. Chemists often need to find a balance in solvent systems to accommodate both polar reactive centers and nonpolar chains.
Purification Difficulties: The non-volatile and greasy nature of long-chain esters can make purification by standard methods like distillation or simple column chromatography challenging. High-performance chromatography techniques may be required.
Side Reactions: In N-alkylation reactions to form secondary amines like this compound, over-alkylation to form a tertiary amine can be a competing side reaction, which complicates purification and reduces the yield of the desired product. chimia.ch
Addressing these challenges often requires carefully optimized reaction conditions, specialized catalysts, or multi-step synthetic strategies that build the molecule in a way that minimizes steric and solubility problems. chimia.chresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound Note: Experimental data is limited. The following are predicted or supplier-provided values.
| Property | Value | Source |
| CAS Number | 1218398-72-1 | fluorochem.co.ukbldpharm.com |
| Molecular Formula | C11H23NO2 | fluorochem.co.uk |
| Molecular Weight | 201.31 g/mol | fluorochem.co.uk |
| Predicted LogP | 2.66 | fluorochem.co.uk |
| Fraction of sp3 Carbons | 0.91 | fluorochem.co.uk |
Structure
3D Structure
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
ethyl 2-(methylamino)octanoate |
InChI |
InChI=1S/C11H23NO2/c1-4-6-7-8-9-10(12-3)11(13)14-5-2/h10,12H,4-9H2,1-3H3 |
InChI Key |
LKWYQEDRBNSZSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OCC)NC |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Ethyl 2 Methylamino Octanoate and Its Enantiomers
Direct N-Methylation Approaches to α-Amino Esters
Direct N-methylation of the parent α-amino ester, ethyl 2-aminooctanoate, represents the most straightforward approach to obtaining Ethyl 2-(methylamino)octanoate. However, achieving selective mono-methylation without the formation of over-alkylated products presents a significant challenge. nih.govcolab.ws Various protocols have been developed to address this, primarily falling into two categories: reductive amination and direct alkylation.
Reductive Amination Protocols for N-Methylation
Reductive amination is a widely employed and effective method for the N-methylation of primary and secondary amines. nih.govnih.gov This two-step, one-pot process typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, ethyl 2-aminooctanoate would be treated with formaldehyde (B43269) to form an intermediate imine. This intermediate is subsequently reduced to the desired N-methylated product. A classic example of this transformation is the Eschweiler-Clarke reaction, which utilizes excess formic acid and formaldehyde. wikipedia.org A key advantage of this method is that it inherently prevents the formation of quaternary ammonium (B1175870) salts, as a tertiary amine cannot form another imine. wikipedia.org
Modern variations of this reaction often employ milder and more selective reducing agents, such as sodium borohydrides (e.g., sodium triacetoxyborohydride), in place of formic acid. nih.govresearchgate.net The use of zinc dust in an aqueous medium with formaldehyde has also been reported as an effective method for the reductive N-methylation of amino acids. researchgate.net The choice of solvent and reducing agent can significantly influence the reaction's efficiency and selectivity. For instance, mechanochemical, solvent-free conditions using a vibrational ball mill have been developed for the N-methylation of secondary amines, offering a green and efficient alternative. nih.govnih.gov
| Reagent System | Key Features |
| Formaldehyde / Formic Acid (Eschweiler-Clarke) | Prevents over-methylation to quaternary salts. wikipedia.org |
| Formaldehyde / Sodium Borohydrides | Milder conditions, high selectivity. nih.govresearchgate.net |
| Formaldehyde / Zinc Dust | Effective in aqueous media. researchgate.net |
| Methanol (B129727) over Heterogeneous Ni Catalysts | Sustainable approach for mono-N-methylation. rsc.org |
| Methanol with NHC-amine Ru complexes | High activity for selective mono-N-methylation. rsc.org |
Alkylation Strategies for Selective Mono-N-Methylation
Direct alkylation of ethyl 2-aminooctanoate with a methylating agent, such as methyl iodide, is another potential route. However, controlling the degree of alkylation to favor the mono-methylated product over di-methylation and quaternary ammonium salt formation is a significant hurdle. nih.govcolab.ws
To achieve selective mono-N-methylation, several strategies can be employed. The use of a protecting group on the nitrogen atom can facilitate mono-alkylation, followed by deprotection. For example, N-acyl or N-carbamoyl derivatives of amino acids have been successfully N-methylated using sodium hydride and methyl iodide. monash.edu Another approach involves the use of specific catalysts and reaction conditions that favor mono-alkylation. For instance, heterogeneous nickel catalysts have been shown to be effective for the selective mono-N-methylation of amines using methanol as the methylating agent. rsc.org Additionally, ruthenium complexes bearing N-heterocyclic carbene (NHC)-amine ligands have demonstrated high activity for this transformation. rsc.org The choice of solvent, base, and the nature of the methylating agent are all critical parameters that must be carefully optimized to achieve the desired selectivity.
Stereoselective Synthesis of Chiral α-Methylamino Esters
The synthesis of enantiomerically pure α-methylamino esters is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. du.ac.in Chiral auxiliaries are frequently employed to control the stereochemical outcome of synthetic transformations. wikipedia.org
Asymmetric Synthesis Utilizing Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including oxazolidinones and pseudoephenamine. wikipedia.orgnih.gov
In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to the precursor, ethyl 2-aminooctanoate. This would be followed by a diastereoselective N-methylation or alkylation step, and subsequent removal of the auxiliary.
Diastereoselective Alkylation Reactions for Quaternary Carbon Center Formation
While the primary focus is on the N-methylation of a secondary carbon, the principles of diastereoselective alkylation are highly relevant, particularly in the broader context of synthesizing complex amino acid derivatives. The formation of quaternary α-carbon centers in amino acids is a challenging yet crucial transformation for creating highly constrained and biologically active peptides. nih.gov
The use of chiral auxiliaries has proven to be a powerful strategy for controlling the stereochemistry of alkylation reactions at the α-carbon of amino acid derivatives. For example, amides derived from pseudoephenamine have shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Similarly, Cu(I)-catalyzed selective α-alkylation of α-amino acid derivatives has been reported to proceed with high diastereoselectivity and preservation of chirality. core.ac.uk These methods often involve the generation of a chiral enolate, which then reacts with an electrophile in a diastereoselective manner, dictated by the steric and electronic properties of the chiral auxiliary. nih.gov
| Chiral Auxiliary/Catalyst | Application | Key Outcome |
| Pseudoephenamine | Asymmetric alkylation of amides | High diastereoselectivity in forming quaternary centers. nih.gov |
| Cu(I) Catalysis | Site-selective α-alkylation of α-amino acids | High diastereoselectivity and chirality preservation. core.ac.uk |
| Chiral Pyridoxals | Asymmetric α-C allylic alkylation | High yields and excellent diastereo- and enantioselectivities. acs.org |
| Chiral Phase-Transfer Catalysts | Alkylation of α-amino-β-ketoesters | High enantioselectivity for quaternary 3-oxoprolines. nih.gov |
Control of Facial Selectivity in Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools for the stereoselective construction of cyclic systems, which can be precursors to chiral α-amino acids. chemrxiv.orgduke.edu The facial selectivity of these reactions, which determines the stereochemical outcome at the newly formed stereocenters, can be effectively controlled by the use of chiral auxiliaries or chiral catalysts. researchgate.netacs.org
In a 1,3-dipolar cycloaddition, for instance, a chiral auxiliary attached to the dipolarophile can direct the approach of the 1,3-dipole to one face of the molecule over the other, leading to a high degree of diastereoselectivity. chemrxiv.orgsfu.ca The choice of Lewis acid can also play a crucial role in enhancing the facial selectivity of cycloaddition reactions. duke.edumdpi.com While not a direct method for the synthesis of this compound, the principles of controlling facial selectivity in cycloadditions are fundamental to the broader field of asymmetric amino acid synthesis. These strategies allow for the creation of complex chiral scaffolds that can be further elaborated to access a diverse range of non-proteinogenic amino acids.
Enantioselective Catalysis in α-Amino Ester Formation
The synthesis of enantiomerically pure α-amino esters is a significant area of research, driven by the importance of these molecules as building blocks for pharmaceuticals and other biologically active compounds. While direct enantioselective methods for this compound are not extensively documented in dedicated studies, several established catalytic strategies for the asymmetric synthesis of related α-amino esters can be applied. These methods focus on creating the chiral center at the α-carbon with high enantioselectivity.
One prominent approach is the asymmetric hydrogenation of α-imino esters . This method involves the reduction of a C=N double bond in an α-imino ester precursor. Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, are employed to control the stereochemical outcome of the hydrogenation. For the synthesis of this compound, this would involve the preparation of ethyl 2-(=CH-R)-octanoate or a related imine, followed by catalytic hydrogenation to introduce the amino group stereoselectively. A related strategy is the asymmetric reductive amination of α-keto esters, where an α-keto ester is reacted with methylamine (B109427) in the presence of a chiral catalyst and a reducing agent. For instance, N-PMP- and N-phenyl-α-imino esters derived from various aryl and alkyl α-keto esters have been successfully reduced to the corresponding α-amino esters with excellent yields and enantiomeric excesses (ee) ranging from 94–99% using a hindered (S)-VAPOL-derived chiral phosphoric acid (CPA) and an ethyl Hantzsch ester as the hydrogen source. rsc.org
Another powerful technique is the catalytic asymmetric alkylation of glycine (B1666218) derivatives . In this approach, a glycine ester derivative, often protected as a Schiff base (e.g., a benzophenone (B1666685) imine), is deprotonated to form an enolate, which then reacts with an alkyl halide. The use of a chiral phase-transfer catalyst (PTC) guides the incoming alkyl group to one face of the enolate, establishing the stereocenter. rsc.org To synthesize the target molecule, the glycine imine would be alkylated with a hexyl halide (e.g., 1-bromohexane) to introduce the six-carbon chain at the α-position. The success of this method often relies on the design of the PTC, with cinchona alkaloid-derived catalysts being particularly effective. rsc.org
Hydrogen-bond-donor catalysis represents an emerging strategy. Chiral squaramides, for example, have been used to catalyze the enantioselective allylation of α-chloro glycine esters. nih.gov This anion-binding catalysis works by stabilizing the transition state of the nucleophilic substitution, allowing for high stereocontrol. nih.govharvard.edu Adapting this to the synthesis of this compound would require a different electrophile but illustrates the principle of using chiral organocatalysts to control the formation of the α-stereocenter.
| Catalytic Strategy | Precursor Type | Key Catalyst/Reagent Example | Potential Application for Target Compound |
| Asymmetric Hydrogenation | α-Imino Ester | Chiral Rhodium/Iridium Complexes, Chiral Phosphoric Acid (CPA) | Reduction of ethyl 2-(methylimino)octanoate |
| Asymmetric Alkylation | Glycine Schiff Base | Chiral Phase-Transfer Catalyst (e.g., Cinchona-derived) | Alkylation of ethyl glycinate (B8599266) imine with a hexyl halide |
| Organocatalytic Addition | α-Chloro Glycine Ester | Chiral Squaramide | Nucleophilic substitution with a hexyl nucleophile |
Deracemization Methodologies for Racemic Mixtures
When a synthetic route produces a racemic mixture of this compound, deracemization techniques can be employed to convert this 50:50 mixture of enantiomers into a single, desired enantiomer. This approach is highly atom-economical compared to classical resolution.
Dynamic Kinetic Resolution (DKR) is a widely used and powerful deracemization strategy. acs.org DKR combines the kinetic resolution of a racemic compound with in-situ racemization of the slower-reacting enantiomer. acs.orgresearchgate.net This allows for a theoretical yield of 100% for a single enantiomer from the racemate. For α-amino esters, DKR often involves an enzyme, such as a lipase (B570770) or protease, which enantioselectively catalyzes a reaction (e.g., hydrolysis or aminolysis) on one enantiomer. researchgate.netunipd.it Simultaneously, a racemization catalyst, which can be a metal complex or an aldehyde, continuously interconverts the unreacted enantiomer into its counterpart, feeding the enzymatic resolution process. researchgate.netunipd.it For example, salicylaldehyde (B1680747) can be used to catalyze the racemization of α-amino acid esters by forming a Schiff base intermediate, which facilitates the epimerization of the α-carbon. unipd.it
Redox deracemization is another non-enzymatic approach. This process involves the oxidation of the racemic amino ester to an achiral imino ester intermediate, followed by an enantioselective reduction of the imine back to the amino ester using a chiral catalyst or reagent. rsc.org A notable system used molecular oxygen as the terminal oxidant in a copper-catalyzed oxidation, followed by an asymmetric transfer hydrogenation catalyzed by a chiral phosphoric acid. rsc.org This method has been successfully applied to various β,γ-alkynyl and β,γ-alkenyl α-amino esters, demonstrating its potential for functional group tolerance. rsc.org
Photochemical deracemization has also emerged as a viable method. In one approach, racemic N-carboxyanhydrides (NCAs) of α-amino acids were deracemized by irradiation in the presence of a chiral benzophenone catalyst. d-nb.infonih.gov The resulting enantioenriched NCA, an activated amino acid equivalent, can then be converted to the desired ester by reaction with an alcohol. d-nb.infonih.gov While this method applies to an NCA precursor rather than the final ester, it showcases a novel strategy for establishing chirality from a racemic starting material.
| Deracemization Method | Principle | Key Components | Potential Application for Target Compound |
| Dynamic Kinetic Resolution (DKR) | Enantioselective reaction combined with in-situ racemization of the undesired enantiomer. | Enzyme (e.g., Lipase) + Racemization Catalyst (e.g., Salicylaldehyde). researchgate.netunipd.it | Selective hydrolysis of one enantiomer of racemic this compound while the other is racemized. |
| Redox Deracemization | Oxidation to an achiral intermediate followed by asymmetric reduction. | Oxidant (e.g., O₂) + Reduction Catalyst (e.g., Chiral Phosphoric Acid). rsc.org | Oxidation of racemic this compound to the corresponding imine, followed by enantioselective reduction. |
| Photochemical Deracemization | Light-induced racemization and enantioselective trapping or reaction. | Chiral Photosensitizer (e.g., Benzophenone derivative) + Light (e.g., 366 nm). d-nb.infonih.gov | Deracemization of a precursor like the N-carboxyanhydride of 2-(methylamino)octanoic acid. |
Esterification Routes for Octanoate (B1194180) Moiety Introduction
The final step in the synthesis of this compound often involves the formation of the ethyl ester. This can be achieved either by direct esterification of the parent amino acid, 2-(methylamino)octanoic acid, or by transesterification from a different ester.
Fischer-Speier Esterification Adaptations
The Fischer-Speier esterification is a classic and straightforward method for forming esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, 2-(methylamino)octanoic acid would be refluxed with an excess of ethanol (B145695), which serves as both the reactant and the solvent. jkchemical.com
The reaction mechanism involves several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, p-TsOH). masterorganicchemistry.comorganic-chemistry.org
Nucleophilic attack of the alcohol (ethanol) on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org
Proton transfer and subsequent elimination of a water molecule to form the protonated ester. masterorganicchemistry.com
Deprotonation to yield the final ester product. masterorganicchemistry.com
A key challenge of the Fischer esterification is its reversible nature. organic-chemistry.org To drive the equilibrium towards the product side, several strategies can be employed. Using a large excess of the alcohol (ethanol) is the most common approach. jkchemical.com Alternatively, the water produced during the reaction can be removed, for example, by azeotropic distillation using a Dean-Stark apparatus, particularly when using a non-polar co-solvent like toluene. wikipedia.org While common catalysts include strong mineral acids like sulfuric acid, milder Lewis acids can also be used for more sensitive substrates. wikipedia.org
Transesterification Processes for Alkyl Chain Variation
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This method is particularly useful if, for instance, mthis compound is more readily available from a preceding synthetic step. To obtain the ethyl ester, the methyl ester would be treated with a large excess of ethanol.
This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism very similar to the Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol (ethanol), and elimination of the original alcohol (methanol). masterorganicchemistry.com
Base-catalyzed transesterification typically involves a strong base, such as sodium ethoxide (NaOEt), in ethanol. masterorganicchemistry.com The ethoxide ion acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion yields the desired ethyl ester. The process is driven to completion by using the new alcohol (ethanol) as the solvent in large excess. masterorganicchemistry.com
| Esterification Method | Reactants | Catalyst | Key Conditions |
| Fischer-Speier Esterification | 2-(Methylamino)octanoic Acid + Ethanol | H₂SO₄ or p-TsOH | Excess ethanol, reflux, optional water removal. wikipedia.orgjkchemical.com |
| Acid-Catalyzed Transesterification | Mthis compound + Ethanol | H₂SO₄ or HCl | Excess ethanol, reflux. masterorganicchemistry.com |
| Base-Catalyzed Transesterification | Mthis compound + Ethanol | NaOEt or K₂CO₃ | Excess ethanol, typically at room temperature or with gentle heating. masterorganicchemistry.com |
Advanced Reaction Chemistry and Mechanistic Investigations of Ethyl 2 Methylamino Octanoate
Chemical Transformations Involving the Amino Functionality
The secondary amine in Ethyl 2-(methylamino)octanoate is a key site for a variety of chemical reactions, including oxidation, nucleophilic substitution, acylation, and sulfonylation. These transformations are fundamental in modifying the compound's structure and properties.
Oxidation Pathways and Derivative Formation
While specific oxidation studies on this compound are not extensively documented, the oxidation of secondary α-amino esters is a known transformation. The secondary amino group can undergo oxidation to form various products, depending on the oxidizing agent and reaction conditions. Common oxidation products include nitrones and imines, which are valuable synthetic intermediates. For instance, oxidation may proceed through a hydroxylamine intermediate, which can be further oxidized.
The presence of the α-ester group can influence the reaction pathway. The general transformation can be represented as:
R-CH(NHCH₃)-COOEt + [O] → R-CH(N(O)CH₃)-COOEt or R-C(=NCH₃)-COOEt + H₂O
Where 'R' is the hexyl side chain of the octanoate (B1194180) moiety. The specific outcome would be dependent on the choice of oxidant, with reagents like hydrogen peroxide, peroxy acids, or potassium permanganate being potential candidates.
Nucleophilic Substitution Reactions Mediated by the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to this compound. This allows it to participate in nucleophilic substitution reactions. The amino group can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds.
One important reaction is the intramolecular nucleophilic attack of the amino group on the ester carbonyl, which can lead to the formation of a cyclic lactam, particularly under basic conditions. However, for a simple acyclic amino ester like this, intermolecular reactions are more common. For example, the amino group can react with alkyl halides in an SN2 fashion to yield a quaternary ammonium (B1175870) salt. uci.edu
R-CH(NHCH₃)-COOEt + R'-X → [R-CH(N(CH₃)R')-COOEt]⁺X⁻
The reactivity in these substitutions is governed by the steric hindrance around the nitrogen atom and the electrophilicity of the substrate.
Acylation and Sulfonylation for Amide and Sulfonamide Derivatives
The secondary amine of this compound readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding N-acyl-α-amino ester (an amide). youtube.comsavemyexams.comtuttee.cochemistrystudent.com This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. youtube.comchemistrystudent.com The general mechanism is a nucleophilic acyl substitution. youtube.com
Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields N-sulfonyl-α-amino esters (sulfonamides). researchgate.netpjsir.org These reactions are robust and high-yielding, providing a straightforward method for derivatization.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product | General Conditions |
|---|---|---|---|
| This compound | Acetyl Chloride | Ethyl 2-(N-methylacetamido)octanoate | Pyridine or triethylamine, CH₂Cl₂, 0 °C to rt |
| This compound | Benzoyl Chloride | Ethyl 2-(N-methylbenzamido)octanoate | Pyridine or triethylamine, CH₂Cl₂, 0 °C to rt |
| This compound | p-Toluenesulfonyl Chloride | Ethyl 2-(N-methyl-4-toluenesulfonamido)octanoate | Pyridine or triethylamine, CH₂Cl₂, 0 °C to rt |
Reactivity of the Ester Moiety
The ethyl ester group in this compound is susceptible to various transformations, most notably reduction and nucleophilic acyl substitution reactions like transamidation and transesterification.
Reduction Pathways to Corresponding Alcohols
The ester functionality can be reduced to a primary alcohol, 2-(methylamino)octan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. ic.ac.ukorgsyn.orgadichemistry.commasterorganicchemistry.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to the elimination of the ethoxide leaving group and formation of an intermediate aldehyde, which is then further reduced to the primary alcohol. masterorganicchemistry.comyoutube.com
R-CH(NHCH₃)-COOEt + LiAlH₄ → R-CH(NHCH₃)-CH₂OH
It is crucial to perform this reaction under anhydrous conditions due to the high reactivity of LiAlH₄ with water. adichemistry.com Softer reducing agents like sodium borohydride are generally not effective for the reduction of esters.
Table 2: Reduction of this compound
| Reducing Agent | Solvent | Product | Key Considerations |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 2-(methylamino)octan-1-ol | Highly reactive, requires anhydrous conditions and careful workup. |
Transamidation and Transesterification Reactions
Transamidation involves the reaction of the ester with an amine to form an amide. This reaction is generally less favorable than ester hydrolysis and often requires high temperatures or catalysis. The reaction with primary or secondary amines would yield the corresponding N-substituted amides.
R-CH(NHCH₃)-COOEt + R'R''NH → R-CH(NHCH₃)-CONR'R'' + EtOH
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. organic-chemistry.orgmasterorganicchemistry.comresearchgate.netnih.govmdpi.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for the attack by another alcohol. masterorganicchemistry.com In a base-catalyzed process, the incoming alcohol is deprotonated to a more nucleophilic alkoxide. masterorganicchemistry.com The reaction is an equilibrium process, and an excess of the new alcohol is often used to drive the reaction to completion. masterorganicchemistry.com
R-CH(NHCH₃)-COOEt + R'-OH ⇌ R-CH(NHCH₃)-COOR' + EtOH
Table 3: Transesterification of this compound
| Alcohol (R'-OH) | Catalyst | Product |
|---|---|---|
| Methanol (B129727) | H₂SO₄ (catalytic) | Mthis compound |
| Propanol | NaOPr (catalytic) | Propyl 2-(methylamino)octanoate |
Stereochemical Integrity and Epimerization Studies During Reactions
The stereochemical integrity of this compound is a critical consideration in its synthetic applications, as the chiral center at the α-carbon is susceptible to epimerization under various reaction conditions. N-methylated amino acid derivatives, such as this compound, are notably more prone to racemization compared to their non-methylated counterparts. This increased susceptibility is attributed to the absence of an acidic proton on the nitrogen atom, which in N-unsubstituted amino esters, can be removed in preference to the α-proton under basic conditions, thus protecting the stereocenter. In an N-methylated ester, the α-proton is the most acidic C-H bond, making it more easily abstracted by a base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical information.
Significant racemization has been observed during peptide coupling reactions, a process analogous to many transformations that this compound might undergo. The extent of epimerization is highly dependent on the coupling reagents, base, solvent, and temperature. For instance, the use of strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) in polar solvents such as dimethylformamide (DMF) can accelerate the rate of epimerization, particularly when the coupling reaction itself is slow due to steric hindrance. nih.gov
Research into peptide synthesis has identified several conditions that can either promote or suppress this undesirable side reaction. The formation of oxazolium (or munchone) intermediates is a key mechanistic pathway for racemization during the activation of the carboxyl group. nii.ac.jp The choice of activating agents and additives is therefore crucial for maintaining stereochemical purity. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) have been shown to be effective in suppressing epimerization during amide bond formation. nih.gov In contrast, conditions that prolong the lifetime of the activated carboxyl species in the presence of a base tend to increase the degree of epimerization. nih.govu-tokyo.ac.jp
Table 1. Factors Influencing Epimerization of N-Methylated Amino Acid Derivatives During Amide Bond Formation.Participation in Complex Organic Reaction Sequences as a Key Intermediate
Role as a Building Block in Multi-Step Syntheses
This compound, as a chiral, non-proteinogenic N-methylated α-amino ester, represents a valuable building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and natural product synthesis. researchgate.net The incorporation of N-methylated amino acid units can impart significant pharmacological properties to peptide-based molecules, such as increased metabolic stability, enhanced membrane permeability, and controlled conformation. researchgate.net
While specific syntheses commencing directly from this compound are specialized, the utility of analogous N-methylated amino esters is well-documented. For instance, a practical and stereoselective process was developed for the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of the veterinary antibiotic premafloxacin. nih.gov This synthesis starts from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, an N-methylated β-amino ester. The sequence demonstrates how such a building block, defined by its stereochemistry and N-methylation, is carried through multiple steps, including stereoselective alkylation, to construct a complex, non-peptidic target molecule. nih.gov The role of this compound would be analogous, serving as a chiral scaffold onto which further complexity is built. Its octyl side chain could be used to confer lipophilicity to a target molecule, a common strategy in drug design to improve pharmacokinetic properties.
Cyclization Reactions Leading to Heterocyclic Systems
The functional groups within this compound—a secondary amine and an ester—make it a versatile precursor for the construction of various nitrogen-containing heterocyclic systems. The specific ring system formed depends on the co-reactants and reaction conditions employed.
One of the most powerful methods for synthesizing nitrogen heterocycles from amino acid derivatives is the Pictet-Spengler reaction . wikipedia.org In its classic form, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. wikipedia.orgebrary.net While this compound lacks the required aromatic ring on its side chain for a direct Pictet-Spengler reaction, N-methylated amino esters containing an indole or phenyl group (e.g., N-methyl-tryptophan or N-methyl-phenylalanine esters) are common substrates for this transformation, leading to the formation of β-carboline and tetrahydroisoquinoline alkaloids, respectively. ebrary.netebrary.net This highlights the potential of the N-methyl amino ester core, where the nature of the side chain directs the type of heterocyclic system that can be accessed.
Another important class of heterocycles accessible from amino ester precursors are lactams , particularly five-membered γ-lactams (pyrrolidinones). These structures can be formed via intramolecular cyclization of γ-amino esters. This compound can serve as a precursor to such intermediates. For example, methodologies involving the generation of α-aminoalkyl radicals from secondary amines, followed by addition to α,β-unsaturated esters, can produce γ-aminocarbonyl compounds. rsc.org These intermediates can then undergo spontaneous or base-mediated intramolecular cyclization between the amine and the newly introduced ester to furnish a substituted N-methyl-γ-lactam. rsc.org This one-pot radical addition and cyclization strategy provides an efficient route to functionalized pyrrolidinone scaffolds from simple amino ester starting materials. rsc.orgarkat-usa.org
Table 2. Potential Cyclization Reactions for the Formation of Heterocycles from Amino Ester Precursors.Sophisticated Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Ethyl 2-(methylamino)octanoate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular framework.
Proton NMR (¹H-NMR) spectroscopy provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their relative numbers (integration). The structure of this compound presents several unique proton signals. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), which cause a downfield shift (to a higher ppm value).
Based on its structure, the following proton signals are predicted:
A triplet for the terminal methyl protons (H-8) of the hexyl chain, least affected by electron-withdrawing groups and thus appearing furthest upfield.
A complex multiplet for the methylene (B1212753) protons of the hexyl chain (H-3, H-4, H-5, H-6, H-7).
A singlet for the N-methyl protons, which is characteristic of a methyl group attached to a nitrogen atom.
A broad singlet for the N-H proton of the secondary amine. The chemical shift of this proton can be variable and is often concentration-dependent.
A triplet for the proton at the C-2 position, split by the adjacent methylene protons at C-3.
A quartet for the methylene protons of the ethyl ester group, split by the adjacent methyl protons.
A triplet for the terminal methyl protons of the ethyl ester group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₂CH₃ | ~1.25 | Triplet | 3H |
| -(CH₂)₄-CH₃ | ~0.90 | Triplet | 3H |
| -CH₂-(CH₂)₄-CH₃ | ~1.30-1.60 | Multiplet | 8H |
| -NH-CH₃ | ~2.40 | Singlet | 3H |
| -CH(NHCH₃)- | ~3.30 | Triplet | 1H |
| -OCH₂CH₃ | ~4.20 | Quartet | 2H |
| -NH- | Variable (e.g., 1.5-2.5) | Broad Singlet | 1H |
Carbon-13 NMR (¹³C-NMR) spectroscopy identifies all unique carbon environments within a molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single sharp line. The chemical shift is indicative of the carbon's functionalization. Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield). libretexts.org
For this compound, distinct signals are expected for the ester carbonyl carbon, the alpha-carbon bonded to the nitrogen, the carbons of the ethyl ester, the N-methyl carbon, and the carbons of the octanoate (B1194180) chain. Carbons in sp³ hybridization generally absorb between 0 and 90 ppm, while carbonyl carbons are found significantly downfield, typically from 160 to 220 ppm. libretexts.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170 - 175 |
| -OCH₂CH₃ | 60 - 65 |
| -CH(NHCH₃)- | 55 - 65 |
| -NH-CH₃ | 30 - 40 |
| Alkyl Chain (-CH₂-)n | 22 - 35 |
| -OCH₂CH₃ | 14 - 15 |
| Alkyl Chain (-CH₃) | 13 - 14 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, key cross-peaks would be expected between the proton at C-2 and the methylene protons at C-3, and between the methylene protons (H-3) and their adjacent methylene protons (H-4). Similarly, a correlation would be seen between the -OCH₂ - and -CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the definitive assignment of a proton's signal to its corresponding carbon atom. For instance, the proton signal predicted around 3.30 ppm would show a cross-peak with the carbon signal predicted around 55-65 ppm, confirming their direct bond as the C-2 methine group.
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups.
The spectrum of this compound is expected to show characteristic bands confirming its key functional groups:
N-H Stretch: A moderate, single absorption band is expected for the secondary amine N-H stretching vibration, typically in the 3310-3350 cm⁻¹ region. orgchemboulder.com
C-H Stretch: Multiple bands below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the stretching vibrations of the sp³ C-H bonds in the alkyl chain and ethyl group.
C=O Stretch: A very strong and sharp absorption band is predicted for the ester carbonyl (C=O) stretch, appearing in the range of 1735-1750 cm⁻¹. orgchemboulder.com
C-O Stretch: Esters exhibit strong C-O stretching bands. A band in the 1150-1250 cm⁻¹ region is expected for the C-O bond stretch between the carbonyl carbon and the ester oxygen.
C-N Stretch: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ region. libretexts.org
N-H Bend: An N-H bending (wagging) vibration may also be observed as a broad band in the 665-910 cm⁻¹ range for secondary amines. orgchemboulder.com
Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the non-polar hydrocarbon backbone. nih.govnih.gov
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3310 - 3350 | Weak to Medium |
| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium to Strong |
| Ester (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |
| Ester (C-O) | Stretch | 1150 - 1250 | Strong |
| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 | Weak to Medium |
| Secondary Amine (N-H) | Bend (Wag) | 665 - 910 | Medium, Broad |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The molecular formula for this compound is C₁₁H₂₃NO₂, with a molecular weight of 201.31 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 201.
The fragmentation of α-amino esters is highly predictable. The most characteristic pathway is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen-bearing carbon (the C2-C3 bond). This results in the formation of a stable, resonance-delocalized iminium ion. libretexts.org
Key predicted fragments include:
m/z = 201: The molecular ion [C₁₁H₂₃NO₂]⁺.
m/z = 130: This would be the base peak, resulting from alpha-cleavage (loss of a pentyl radical, •C₅H₁₁). The resulting fragment is the stable iminium ion [CH(NHCH₃)COOCH₂CH₃]⁺.
m/z = 156: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in the [M - 45]⁺ acylium ion.
m/z = 128: Loss of the carboxylate group (•COOCH₂CH₃) from the molecular ion, resulting in the [M - 73]⁺ fragment.
| m/z Value | Predicted Fragment Ion | Formation Pathway |
|---|---|---|
| 201 | [C₁₁H₂₃NO₂]⁺ | Molecular Ion (M⁺) |
| 156 | [C₉H₁₈NO]⁺ | M - •OCH₂CH₃ (Loss of ethoxy radical) |
| 130 | [C₆H₁₂NO₂]⁺ | M - •C₅H₁₁ (Alpha-cleavage, loss of pentyl radical) |
| 128 | [C₈H₁₈N]⁺ | M - •COOCH₂CH₃ (Loss of ethyl carboxylate radical) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like this compound. wikipedia.orgcreative-proteomics.com This method allows for the ionization of the analyte directly from a solution into the gas phase with minimal fragmentation, which is advantageous for determining the molecular weight with high accuracy. wikipedia.orgnih.gov
For this compound, analysis via ESI-MS in positive ion mode is most effective. The presence of the secondary amine group, a basic site, facilitates ready protonation in an acidic mobile phase, leading to the formation of a protonated molecule, denoted as [M+H]⁺. The molecular formula for the compound is C₁₁H₂₃NO₂, corresponding to a monoisotopic mass of 201.1729 u. cymitquimica.com Consequently, the primary ion observed in the mass spectrum would be the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 202.1802.
In addition to the protonated molecule, it is common to observe adducts with alkali metal ions, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if these salts are present as trace impurities in the sample or solvent system. nih.gov The detection of these ions can further confirm the molecular weight of the compound.
Table 1: Predicted ESI-MS Ions for this compound This table presents predicted data based on the chemical structure and principles of ESI-MS.
| Ion Species | Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | [C₁₁H₂₄NO₂]⁺ | 202.1802 |
| Sodium Adduct [M+Na]⁺ | [C₁₁H₂₃NNaO₂]⁺ | 224.1621 |
| Potassium Adduct [M+K]⁺ | [C₁₁H₂₃NKO₂]⁺ | 240.1361 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
To confirm the molecular structure of this compound, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, the previously identified precursor ion (e.g., the [M+H]⁺ ion at m/z 202.18) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint of the molecule. nih.govyoutube.com
The fragmentation of N-methylated amino acid esters is predictable and yields structurally significant ions. nih.gov The most common fragmentation pathways for the [M+H]⁺ ion of this compound are expected to involve the neutral loss of molecules like ethanol (B145695) from the ester group or cleavage at various points along the carbon backbone. A key diagnostic fragmentation is the loss of both water and carbon monoxide, leading to the formation of a characteristic immonium ion. nih.govresearchgate.net This immonium ion and other fragment ions resulting from the cleavage of the side chain are invaluable for confirming the identity of the amino acid core and its substituents.
Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound This table presents predicted data based on established fragmentation patterns of related N-methyl amino acid esters.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Product Ion Structure |
| 202.18 | 156.17 | Ethanol (C₂H₅OH) | [M+H - C₂H₅OH]⁺ |
| 202.18 | 128.12 | (H₂O + CO) + C₂H₄ | Immonium ion related fragment |
| 202.18 | 118.09 | Hexyl radical (C₆H₁₃) | [M+H - C₆H₁₃]⁺ |
| 202.18 | 88.07 | Heptene (C₇H₁₄) | [CH₃NH=CHCOOC₂H₅]⁺ (Immonium Ion) |
Chromatographic Techniques for Separation and Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Given its ester structure, this compound is expected to have sufficient volatility for GC analysis. However, the presence of a secondary amine can sometimes lead to peak tailing on standard GC columns due to interactions with active sites. vt.edu This can often be mitigated by using deactivated columns or by derivatizing the amine group, though the latter may not be necessary. researchgate.net
In GC-MS, ionization is typically achieved through Electron Ionization (EI), which is a high-energy process that results in extensive and reproducible fragmentation. whitman.edu The resulting mass spectrum provides a unique fingerprint that can be compared against spectral libraries for identification.
The predicted fragmentation pattern for this compound under EI conditions would include a molecular ion peak ([M]⁺˙ at m/z 201), although it may be weak. The most prominent peaks often arise from alpha-cleavage adjacent to the functional groups (the carbonyl group and the nitrogen atom). miamioh.edulibretexts.org Cleavage next to the nitrogen would lead to the loss of the hexyl side chain, while cleavage at the carbonyl group would result in the loss of the ethoxy radical (•OC₂H₅). The acylium ion [CH(NHCH₃)C₆H₁₃]⁺ is also an expected stable fragment.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound This table presents predicted data based on general EI fragmentation rules for esters and amines.
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 201 | [C₁₁H₂₃NO₂]⁺˙ | Molecular Ion |
| 156 | [M - •OC₂H₅]⁺ | Alpha-cleavage at ester |
| 116 | [M - •C₆H₁₃]⁺ | Alpha-cleavage at Cα-Cβ bond |
| 88 | [CH₃NH=CHCOOC₂H₅]⁺˙ | Rearrangement and cleavage |
| 72 | [CH₃NH=CHCH₃]⁺ | Fragmentation of the backbone |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile or thermally sensitive compounds and for separating enantiomers. myfoodresearch.comwho.int
Purity Determination: The chemical purity of this compound can be accurately assessed using reversed-phase HPLC (RP-HPLC), typically with a C18 stationary phase. researchgate.net The compound, being moderately polar, would be separated from non-polar and highly polar impurities using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid to ensure good peak shape by protonating the amine. shimadzu.com Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer. The purity is calculated from the relative area of the main peak in the chromatogram.
Enantiomeric Excess (ee) Determination: this compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, particularly in pharmaceutical contexts. Chiral HPLC is the most widely used and reliable method for this purpose. mdpi.comheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. yakhak.org Polysaccharide-based CSPs are commonly effective for separating chiral amines and their derivatives. yakhak.org By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be precisely calculated. umn.eduuma.es
Table 4: Illustrative HPLC Methodologies for this compound This table presents typical starting conditions for method development; actual parameters may require optimization.
| Analysis Type | HPLC System | Column | Mobile Phase | Detection |
| Chemical Purity | Reversed-Phase HPLC | C18, 4.6 x 150 mm, 5 µm | Gradient: Acetonitrile/Water with 0.1% Formic Acid | MS or ELSD |
| Enantiomeric Excess | Chiral HPLC | Chiralpak® series (e.g., IA, IB) | Isocratic: Hexane/Ethanol/Diethylamine | UV (at low wavelength) |
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like Ethyl 2-(methylamino)octanoate, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density.
Geometry Optimization: The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. DFT methods are employed to calculate the forces on each atom and adjust their positions until a minimum energy structure is found. This optimized geometry corresponds to the most probable structure of the molecule at 0 Kelvin.
Spectroscopic Property Prediction: Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties:
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an IR spectrum and can be used to identify the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate the magnetic shielding around each nucleus, which can then be converted into chemical shifts. These predicted NMR spectra are invaluable for confirming the structure of a molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is an extension of DFT that can be used to calculate the energies of electronic excitations. These excitation energies correspond to the absorption of light in the ultraviolet-visible range and can provide information about the electronic transitions within the molecule.
A hypothetical data table for predicted spectroscopic properties of this compound, derived from DFT calculations, might look like this:
| Spectroscopic Property | Predicted Value |
| Key IR Frequency (C=O stretch) | ~1730-1750 cm⁻¹ |
| ¹H NMR Chemical Shift (CH₃-N) | ~2.2-2.5 ppm |
| ¹³C NMR Chemical Shift (C=O) | ~170-175 ppm |
| UV-Vis λmax | ~200-220 nm |
| Note: These are generalized, expected values and not the result of actual calculations on this compound. |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory.
HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO would likely be localized on the nitrogen atom of the amino group due to the presence of the lone pair of electrons, while the LUMO would be centered around the carbonyl group of the ester.
A hypothetical HOMO-LUMO analysis for this compound might yield the following data:
| Parameter | Energy (eV) |
| E(HOMO) | - |
| E(LUMO) | - |
| HOMO-LUMO Gap | - |
| Note: Specific energy values would require actual DFT calculations. |
Conceptual DFT provides a framework for defining and calculating chemical concepts from the results of DFT calculations. These parameters help in understanding and predicting the global reactivity of a molecule.
Electronegativity (χ): This is a measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as the negative of the chemical potential.
Chemical Potential (μ): This is related to the "escaping tendency" of electrons from a system. It is calculated from the energies of the HOMO and LUMO.
Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is related to the HOMO-LUMO gap. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): This is the reciprocal of chemical hardness and indicates the ease of electron transfer.
Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a system when it accepts electrons from the environment.
These parameters would provide a quantitative measure of the reactivity of this compound.
A hypothetical table of conceptual DFT parameters for this compound could be:
| Conceptual DFT Parameter | Calculated Value |
| Electronegativity (χ) | - |
| Chemical Potential (μ) | - |
| Chemical Hardness (η) | - |
| Chemical Softness (S) | - |
| Electrophilicity Index (ω) | - |
| Note: Specific values would be dependent on the results of DFT calculations. |
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities but are in constant motion, with various parts of the molecule rotating around single bonds. This leads to different spatial arrangements of the atoms, known as conformations.
Conformational analysis aims to identify the different stable conformations of a molecule and to determine their relative energies. For a flexible molecule like this compound, with its octyl chain and ethyl ester group, numerous conformations are possible.
Computational methods can be used to systematically rotate the rotatable bonds and calculate the energy of each resulting conformation. This allows for the identification of the low-energy, stable conformers. Such studies can be performed for the molecule in the gas phase (isolated) or in a solvent, where the interactions with the solvent molecules can influence the conformational preferences.
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. In an MD simulation, the atoms and molecules are allowed to interact for a period of time, giving a view of the dynamic evolution of the system.
For this compound, MD simulations could be used to model how multiple molecules interact with each other. This can provide insights into:
Intermolecular forces: The types and strengths of interactions between molecules, such as hydrogen bonding (between the N-H group and the carbonyl oxygen), dipole-dipole interactions, and van der Waals forces.
Aggregation behavior: Whether the molecules tend to clump together (aggregate) in a particular solvent and the nature of these aggregates. This is particularly relevant for understanding the bulk properties of the substance.
These simulations can reveal how the structure and dynamics of the individual molecules influence the macroscopic properties of the material.
Quantitative Structure-Activity Relationship (QSAR) Model Development (Focusing on Chemical Reactivity or Physical Interactions, not biological activity)
No published research data is currently available for this compound to conduct this analysis.
Exploration of Ethyl 2 Methylamino Octanoate in Advanced Chemical Research Applications
Role as a Chiral Building Block in Natural Product and Complex Molecule Synthesis
Chiral amino acids and their ester derivatives are fundamental components of the "chiral pool," frequently utilized by synthetic chemists as starting materials for the enantioselective synthesis of complex natural products, including alkaloids and terpenes. mdpi.comnih.gov These building blocks provide a readily available source of stereocenters, which can be incorporated into the final target molecule.
However, a thorough search of the current scientific literature and chemical databases does not yield specific examples of Ethyl 2-(methylamino)octanoate being used as a chiral building block in the total synthesis of any particular natural product or complex molecule. While the synthesis of N-methylated amino acids is an area of active research for their incorporation into peptides to improve pharmacokinetic properties, specific applications of this compound as a synthetic precursor in this context are not documented. acs.org
Development as a Chiral Auxiliary in Asymmetric Transformations
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed. Amino acid derivatives are a well-established class of chiral auxiliaries.
Despite the structural features of this compound that might suggest potential as a chiral auxiliary, there is no published research detailing its development or use in this capacity. The literature on asymmetric synthesis is rich with examples of other chiral auxiliaries, but specific studies employing this compound for diastereoselective reactions are not found. acs.orgyale.edu
Investigation as a Ligand Component in Catalysis
The development of chiral ligands for transition-metal catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. Amino acid derivatives have been successfully used to create ligands that can induce high levels of enantioselectivity in a variety of transformations. mdpi.com
A review of the literature indicates that this compound has not been specifically investigated as a ligand or a precursor to a ligand for asymmetric catalysis. Research in this area is extensive, with many classes of chiral ligands being reported, but this particular N-methylated amino ester is not among them. acs.orgacs.org
Application in Polymer Chemistry as a Monomer or Modifier
Amino acid-based polymers are a significant area of materials science, valued for their potential biocompatibility and biodegradability. They can be synthesized to have a wide range of properties and functionalities. nih.govrug.nl
There is no available research that describes the use of this compound as a monomer in polymerization reactions or as a modifier for existing polymers. While studies on polymers derived from other functionalized amino acid esters exist, data on the polymerization behavior or modifying effects of this compound are absent from the current scientific literature.
Design and Synthesis of Derivatives for Specific Chemical Probes
Chemical probes are essential tools in chemical biology for studying reaction mechanisms, biological processes, and identifying new therapeutic targets. These molecules are often derivatives of known compounds, functionalized to allow for detection or interaction with specific targets. nih.govmdpi.com
No studies have been found that report the design, synthesis, or application of derivatives of this compound as chemical probes. The potential of this compound as a scaffold for the development of such tools remains unexplored in the available scientific literature.
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 2-(methylamino)octanoate?
Methodological Answer:
this compound is typically synthesized via multi-step routes involving nucleophilic substitution and catalytic reduction. For example, analogous compounds like ethyl 2-(4,6-dihydroxypyrimidin-2-ylthio)octanoate are synthesized by reacting ethyl 2-bromooctanoate with thiol-containing intermediates under basic conditions, followed by purification via column chromatography . Key steps include:
- Intermediate formation : Use of ethyl bromoacetate derivatives as electrophiles.
- Catalytic reduction : Hydrogenation or hydrazine hydrate with Pb/C catalysts to reduce nitro or thiol groups to amines, as demonstrated in related nitro-to-amine reductions .
- Characterization : Confirmation via NMR (e.g., δ 1.17–1.30 ppm for methylene groups) and mass spectrometry (e.g., ESI+ m/z = 315.1 [M+H]) .
Advanced: How can researchers optimize catalytic conditions for reducing nitro intermediates in this compound synthesis?
Methodological Answer:
Optimization involves systematic variation of catalyst loading, solvent polarity, and reaction temperature. For instance, in analogous reductions of nitrobenzoate derivatives, hydrazine hydrate with 5% Pb/C at 60°C achieved >90% yield . Methodological steps include:
- Design of Experiments (DOE) : Taguchi or factorial designs to assess interactions between variables.
- Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps.
- Catalyst recycling : Evaluating Pd/C or Raney Ni for reusability to reduce costs.
- Contingency planning : Addressing side reactions (e.g., over-reduction) by adjusting stoichiometry or using protective groups .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Identifies methylamino protons (δ ~2.5 ppm, split due to coupling with adjacent CH) and ethyl ester signals (δ 1.17–4.11 ppm) .
- Mass spectrometry (MS) : ESI+ or EI-MS confirms molecular weight (e.g., m/z 315.1 [M+H]) and fragmentation patterns.
- IR spectroscopy : Detects N-H stretches (~3300 cm) and ester carbonyls (~1740 cm).
- Purity validation : HPLC with UV detection (λ = 210–254 nm) ensures >95% purity, as per analytical standards in related esters .
Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or MS adducts) require:
- Cross-validation : Compare data with structurally similar compounds (e.g., ethyl 2-phenylacetoacetate, which shares ester and amino motifs) .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl to assess hydrogen bonding or aggregation.
- Isotopic labeling : Use -labeled precursors to trace unexpected peaks.
- Collaborative analysis : Submit samples to independent labs for X-ray crystallography or 2D NMR (e.g., COSY, HSQC) .
Basic: What are the critical intermediates in this compound synthesis?
Methodological Answer:
- Ethyl 2-bromooctanoate : Acts as the electrophilic precursor for nucleophilic substitution.
- Thioether intermediates : Formed via reaction with pyrimidinethiols, as seen in ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate synthesis .
- Nitro derivatives : Reduced to methylamino groups using hydrazine hydrate/Pb/C, with intermediates monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Advanced: How to design stability studies for this compound under varying conditions?
Methodological Answer:
- Accelerated degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then quantify degradation via HPLC.
- pH-dependent stability : Dissolve in buffers (pH 3–10) and monitor ester hydrolysis (appearance of carboxylic acid peaks in NMR).
- Statistical modeling : Use Arrhenius equations to predict shelf life. For example, if degradation follows first-order kinetics at 25°C, calculate t (time to 10% degradation) .
Basic: What solvents and reagents are compatible with this compound?
Methodological Answer:
- Polar aprotic solvents : DMF or DMSO for reactions requiring high solubility.
- Non-polar solvents : Hexane or ethyl acetate for extraction and chromatography.
- Incompatible reagents : Strong acids/bases (risk of ester hydrolysis) or oxidizing agents (risk of amine oxidation).
- Stabilizers : Add 0.1% BHT to prevent radical-mediated degradation during storage at -20°C .
Advanced: How to analyze reaction mechanisms in this compound synthesis?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
- Computational modeling : DFT calculations (e.g., Gaussian 09) to map transition states for nucleophilic substitution or reduction steps.
- Trapping intermediates : Use in-situ IR or quenching experiments to isolate reactive species (e.g., imines or enamines) .
Basic: How to validate the purity of this compound?
Methodological Answer:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) and UV detection.
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- Melting point : Though often an oil, derivatives (e.g., crystalline salts) can be analyzed for sharp melting points .
Advanced: What strategies mitigate byproduct formation during this compound synthesis?
Methodological Answer:
- Protective groups : Use Boc or Fmoc for amines to prevent unwanted alkylation.
- Low-temperature reactions : Conduct substitutions at 0–5°C to suppress elimination.
- Catalyst screening : Test Pd/C, PtO, or enzymatic catalysts for selective reductions.
- In-line purification : Employ flow chemistry with scavenger resins to remove impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
